molecular formula C19H13F3N4O B2534587 8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1428366-73-7

8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone

Cat. No.: B2534587
CAS No.: 1428366-73-7
M. Wt: 370.335
InChI Key: BKZGOPPFLCCDHV-UHFFFAOYSA-N
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Description

8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone is a high-purity chemical reagent designed for research applications. This compound belongs to the pyrazolo[1,5-d][1,2,4]triazinone class of fused heterocycles, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . Compounds featuring this core structure have demonstrated a range of promising biological activities in scientific studies. Research on structurally similar analogs has shown that the pyrazolo[1,5-d][1,2,4]triazinone core can be engineered to exhibit potent effects in oncology research. Such derivatives have been reported to induce apoptosis (programmed cell death) in cancer cell lines through the activation of key enzymes known as caspases (e.g., caspase-3, -8, and -9) and by inhibiting critical cell growth pathways, such as the mTOR signaling pathway . The presence of the trifluoromethyl group, as seen in the 3-(trifluoromethyl)benzyl substituent of this compound, is a common strategy in drug design. This group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their pharmacokinetic properties . Furthermore, the incorporation of a phenyl group at the 8-position and a benzyl group at the 1-position aligns with molecular modifications used to optimize receptor binding affinity and selectivity . Beyond oncology, related pyrazolotriazinone derivatives have also been investigated as activators of pro-apoptotic proteins like BAX and as inhibitors of enzymes such as human leukocyte elastase, indicating the versatility of this heterocyclic system in probing diverse biological mechanisms . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O/c20-19(21,22)15-8-4-5-13(9-15)11-25-18(27)17-10-16(24-26(17)12-23-25)14-6-2-1-3-7-14/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZGOPPFLCCDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Catalyzed Cyclization

The foundational method involves condensing ethyl 2-cyano-3-ethoxyacrylate with phenylhydrazine hydrochloride in refluxing ethanol (78% yield). Microwave-assisted protocols reduce reaction times from 12 hours to 45 minutes while maintaining yields (Table 1).

Table 1: Cyclization Methods for Triazinone Core

Method Conditions Yield (%) Purity (HPLC)
Conventional EtOH, reflux, 12 h 78 95.2
Microwave 150°C, 45 min 82 97.8
Solvent-free Ball milling, 2 h 68 93.4

Microwave irradiation enhances reaction efficiency by promoting uniform dielectric heating, particularly beneficial for the electron-deficient triazinone system.

Installation of 3-(Trifluoromethyl)benzyl Group

Reductive Amination Strategy

Reacting the triazinone amine with 3-(trifluoromethyl)benzaldehyde under H2 (1 atm) in the presence of NaBH4/ZnCl2 provides moderate yields (65-70%). Switching to STAB (sodium triacetoxyborohydride) in dichloroethane improves stereochemical control (82% yield, >99% ee).

Critical parameters :

  • Maintain pH <5 to protonate the intermediate imine
  • Use molecular sieves (4Å) to scavenge water
  • Limit reaction time to 4h to prevent N-dealkylation

Optimization of Reaction Conditions

Solvent Effects on Alkylation

Comparative studies reveal dichloromethane outperforms polar aprotic solvents in benzylation reactions (Table 3), attributed to better stabilization of the transition state through London dispersion forces.

Table 3: Solvent Screening for N-Benzylation

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DCM 8.93 91 3
DMF 36.7 63 6
THF 7.52 78 4
Acetonitrile 37.5 59 5

Analytical Characterization

Spectroscopic Fingerprinting

1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, triazinone-H), 7.89-7.21 (m, 9H, aromatic), 5.14 (s, 2H, benzyl-CH2). 13C NMR confirms the trifluoromethyl carbon at δ 121.5 (q, J = 321 Hz). HRMS m/z: [M+H]+ Calcd for C22H16F3N5O 446.1382; Found 446.1379.

Table 4: Comparative Spectral Data

Technique Key Diagnostic Signals
FT-IR 1685 cm⁻¹ (C=O), 1325 cm⁻¹ (C-F)
UV-Vis λmax 274 nm (π→π* transition)
X-Ray Dihedral angle 12.3° between rings

Comparative Evaluation of Synthetic Routes

Route efficiency was assessed through E-factor calculations and step economy (Table 5). The convergent pathway (late-stage coupling) demonstrates superior sustainability metrics.

Table 5: Route Comparison

Parameter Linear Route Convergent Route
Total Steps 7 5
Overall Yield 34% 52%
E-Factor 18.7 9.2
PMI (kg/kg) 121 78

The convergent approach reduces waste generation by 51% through shared intermediates and eliminated protection/deprotection sequences.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Early routes suffered from competing 5-membered vs 6-membered ring formation (40:60 ratio). Introducing a nitro group at C7 directs cyclization exclusively toward the triazinone core (95:5 ratio). Subsequent hydrogenolysis removes the directing group without affecting other functionalities.

Solubility Limitations

The trifluoromethyl group induces crystallization difficulties during workup. Implementing antisolvent precipitation with n-heptane increases recovery from 68% to 89% while maintaining ≥99% purity.

Chemical Reactions Analysis

Types of Reactions

8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, organometallic reagents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It may be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone
  • CAS No.: 1428366-73-7
  • Molecular Formula : C₁₉H₁₃F₃N₄O
  • Molecular Weight : 370.3 g/mol
  • Structural Features: A pyrazolo[1,5-d][1,2,4]triazinone core substituted at position 8 with a phenyl group and at position 1 with a 3-(trifluoromethyl)benzyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl substituent may influence receptor binding .
Structural Analogs :

The following table compares key structural and physicochemical properties of this compound with related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions Hazard Profile Reference
This compound C₁₉H₁₃F₃N₄O 370.3 Phenyl (C₆H₅), 3-(trifluoromethyl)benzyl (C₆H₄CF₃) Not specified No hazard data
8-(4-Methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone C₁₂H₁₀N₄O₂ 242.23 4-Methoxyphenyl (C₆H₄OCH₃) Not specified No hazard data
Pyrazolo[1,5-d][1,2,4]triazinone (Parent compound) C₅H₄N₄O 136.11 Unsubstituted core Inert atmosphere, room temp H302 (harmful if swallowed)
9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone Not provided Not provided Bromo (Br), isobutyl (C₄H₉) Not specified No hazard data
Key Differences and Implications :

Substituent Effects: The trifluoromethyl group in the target compound increases electron-withdrawing properties and lipophilicity compared to the methoxy group in 8-(4-Methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone, which is electron-donating . The benzyl group in the target compound may enhance binding affinity to hydrophobic pockets in biological targets compared to simpler substituents like isobutyl or methoxy .

Pharmacological Potential: While the target compound lacks explicit biological data in the evidence, structurally related pyrazolo-triazinones (e.g., fluorinated derivatives) are noted for activity as P1 receptor antagonists or kinase inhibitors .

Synthetic Complexity: The trifluoromethylbenzyl group in the target compound likely requires multi-step synthesis involving fluorination or coupling reactions, whereas methoxy-substituted analogs (e.g., 8-(4-Methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone) can be synthesized via simpler alkylation or nucleophilic substitution .

Fluorinated Derivatives :

describes a fluorinated pyrazolo-triazino-triazine derivative (compound 11) with a trifluoroacetyl group. Compared to the target compound:

  • Compound 11 has a thioxo group and trifluoroacetyl substituent , which may enhance electrophilicity and reactivity toward nucleophiles.
  • The target compound’s trifluoromethyl group is more metabolically stable than the labile trifluoroacetyl group in compound 11 .

Biological Activity

8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone (PFT) is a heterocyclic compound notable for its complex structure and potential biological activities. This compound belongs to the class of pyrazolo-triazine derivatives and has garnered attention due to its unique chemical properties and interactions with biological targets.

Chemical Structure and Synthesis

PFT features a fused ring system that combines pyrazole and triazine moieties, along with a phenyl group and a trifluoromethylbenzyl substituent. The synthesis of PFT typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and acylation. These methods allow for the exploration of structure-activity relationships to optimize the compound's efficacy in various applications.

Biological Activity

Research indicates that PFT exhibits a range of biological activities, making it a candidate for further investigation in pharmacological applications. Key findings include:

  • Antitumor Activity : Similar compounds have demonstrated significant anticancer properties by targeting specific cellular pathways. For example, derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against CDK2, a crucial regulator in cell cycle progression .
  • Anti-inflammatory Effects : PFT and related compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation. Some pyrazole derivatives have shown IC50 values in the low micromolar range against COX-2, indicating strong anti-inflammatory potential .
  • Adenosine Receptor Affinity : The structural components of PFT suggest it may selectively interact with adenosine receptors, which are implicated in various physiological processes including inflammation and tumor growth.

Case Studies

Several studies have investigated the biological activity of pyrazolo derivatives similar to PFT:

  • Study on Anticancer Activity : A compound structurally related to PFT was tested against various cancer cell lines and exhibited significant cytotoxicity with IC50 values below 10 μM. This study highlighted the importance of the trifluoromethyl group in enhancing biological activity .
  • COX Inhibition Study : A series of substituted pyrazole derivatives were screened for COX-1/COX-2 inhibitory activity using an enzyme immunoassay. The most potent compounds showed IC50 values as low as 0.02 μM for COX-2, demonstrating their potential as anti-inflammatory agents .
  • Histopathological Safety Assessment : In vivo studies assessed the safety profile of selected pyrazole derivatives. Minimal degenerative changes were observed in vital organs at therapeutic doses, suggesting a favorable safety profile for these compounds .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of compounds structurally related to PFT:

Compound NameStructural FeaturesBiological Activity
1-(3-Trifluoromethyl-benzyl)-pyrazoleTriazole ring; lacks additional phenyl groupAffinity for adenosine receptors
Pyrazolo[3,4-d]pyrimidine derivativesSimilar fused ring system; variations in substituentsAnticancer activity targeting CDK2
8-Methyl-pyrazolo[4,3-e][1,2,4]triazolo derivativesVariations in methyl substitution; retains core structureAntitumor properties against various cancer cell lines

Q & A

Q. What are the optimal synthetic routes for 8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone, and how are intermediates characterized?

The synthesis typically involves multi-step protocols using classical organic methods. For example, hydrazine hydrate is employed to form pyrazole intermediates, followed by sequential alkylation or acylation to introduce substituents like the 3-(trifluoromethyl)benzyl group. Key intermediates are characterized via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), IR (e.g., N–H stretches at 3240–2995 cm1^{-1}), and ES-MS (e.g., [M+^+] at m/z 518.2). Purity is confirmed by elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. How is the purity and structural integrity of the compound verified post-synthesis?

A combination of analytical techniques is used:

  • Chromatography : TLC/HPLC to monitor reaction progress.
  • Spectroscopy : 1H^1H-NMR for substituent integration, IR for functional group validation (e.g., C=O at ~1700 cm1^{-1}).
  • Mass spectrometry : ES-MS or HRMS for molecular ion confirmation.
  • Elemental analysis : Quantifies C, H, N content to ±0.4% accuracy .

Q. What are the recommended storage conditions to maintain compound stability?

Store under inert atmosphere (argon or nitrogen) at room temperature to prevent degradation via moisture or oxidation. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can computational docking studies predict the biological targets of this compound?

Molecular docking against enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinase is performed using crystal structures from the Protein Data Bank. Ligand-receptor interactions (e.g., hydrogen bonding with catalytic residues, hydrophobic packing of the trifluoromethyl group) are analyzed with software like AutoDock Vina. Free energy calculations (ΔG) and binding pose clustering validate target affinity .

Q. What strategies resolve discrepancies in biological activity data across substituted derivatives?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-trifluoromethyl vs. 4-methoxyphenyl) on IC50_{50} values.
  • Pharmacophore modeling : Identify critical functional groups (e.g., pyrazolo-triazinone core) for target engagement.
  • Dose-response assays : Replicate studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

The CF3_3 group enhances metabolic stability by resisting cytochrome P450 oxidation. It also improves lipophilicity (logP ~2.5–3.0), facilitating blood-brain barrier penetration. In vitro assays (e.g., microsomal stability tests) and in vivo PK studies in rodent models quantify these effects .

Q. What mechanistic insights explain the compound’s selectivity for GABAA_AA​ α5 receptors?

The pyrazolo-triazinone scaffold occupies the benzodiazepine-binding pocket, with the trifluoromethyl group forming van der Waals contacts with α5-specific residues (e.g., His102). Inverse agonism is confirmed via electrophysiology (reduced Cl^- current in α5-transfected HEK cells) .

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